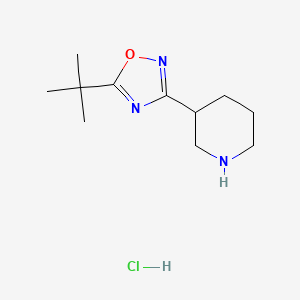

3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Description

3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety bearing a bulky tert-butyl group. The tert-butyl group confers hydrophobicity and steric bulk, which may influence binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name |

5-tert-butyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-5-4-6-12-7-8;/h8,12H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVIDDXWKHJPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-46-5 | |

| Record name | Piperidine, 3-[5-(1,1-dimethylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the cyclization of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is CHClNO. It features a piperidine ring substituted with a 1,2,4-oxadiazole moiety that includes a tert-butyl group. This structural configuration enhances its lipophilicity and biological activity potential. The compound exists as a hydrochloride salt, which is commonly utilized in research settings due to its improved solubility and stability compared to the free base form .

Lead Compound for Drug Development

One of the primary applications of this compound is its role as a lead compound in drug development. Its unique structure may facilitate the design of pharmaceuticals targeting specific biological pathways. Preliminary studies indicate that similar compounds can interact with various receptors or enzymes within biological systems.

Potential Therapeutic Areas:

- Antimicrobial Activity: Compounds with oxadiazole moieties have shown promise in antimicrobial applications due to their ability to disrupt bacterial cell membranes.

- Anticancer Properties: Initial research suggests that derivatives of oxadiazoles may exhibit anticancer activity by inhibiting tumor growth through various mechanisms.

Chemical Synthesis and Reactivity

The reactivity of this compound can be analyzed through synthetic pathways involving nucleophilic substitutions or cycloaddition reactions due to the electron-deficient nature of the oxadiazole ring. The piperidine ring can also undergo alkylation or acylation reactions, making it versatile for further chemical modifications.

Interaction Studies

Research has begun to explore the pharmacokinetics and pharmacodynamics of this compound. Molecular docking studies are being employed to predict how this compound interacts with target proteins. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Example Study:

A recent study utilized molecular docking techniques to analyze the binding affinity of this compound against specific enzymes involved in cancer metabolism. The results indicated promising interactions that warrant further investigation through in vitro assays.

Mechanism of Action

The mechanism of action of 3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

- Methoxymethyl: Introduces polarity, which may increase aqueous solubility but reduce blood-brain barrier penetration . Cyclopropyl/Cyclobutyl: Small cyclic groups add rigidity and metabolic stability due to ring strain and restricted conformations . Isopropyl: Balances hydrophobicity and steric bulk, commonly used in receptor-targeting compounds (e.g., 5-HT receptor antagonists) .

Positional Isomerism :

Piperidine substitution at the 3-position (vs. 2- or 4-) alters spatial orientation, impacting binding interactions in biological targets (e.g., GPCRs or enzymes) .

Pharmacological and Industrial Relevance

- Pharmaceuticals : Piperidine-oxadiazole hybrids are explored as central nervous system (CNS) agents. For example, a related compound (SB224289) acts as a 5-HT1B/1D receptor antagonist, highlighting the scaffold’s utility in neuropharmacology .

- Agrochemicals : Cyclobutyl and cyclopropyl derivatives are prioritized for crop protection due to their stability and selectivity .

- Material Science : High-purity variants serve as precursors for advanced polymers or ligands in catalytic systems .

Biological Activity

3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, supported by research findings and case studies.

- Molecular Formula : CHClNO

- Molar Mass : 245.75 g/mol

- CAS Number : 1393330-46-5

The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety, which enhances its pharmacological profile due to increased metabolic stability and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial and fungal strains:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

Studies suggest that the oxadiazole ring contributes to the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro studies demonstrate significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| HeLa (cervical cancer) | 2.41 | Cell cycle arrest |

| U-937 (leukemia) | Sub-micromolar | Inhibition of proliferation |

Flow cytometry assays have shown that this compound induces apoptosis in a dose-dependent manner, increasing p53 expression and caspase activation in treated cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives highlighted the superior antimicrobial activity of compounds similar to this compound. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations .

Case Study 2: Antitumor Properties

In research involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), the compound was found to exhibit greater cytotoxicity than standard chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for developing new cancer therapies .

The biological activity of this compound can be attributed to:

- Bioisosterism : The oxadiazole ring acts as a bioisostere for amides and esters, enhancing stability and potency.

- Apoptotic Pathways : Activation of p53 leads to apoptosis in cancer cells.

- Membrane Disruption : The compound's lipophilicity allows it to penetrate microbial membranes effectively.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride?

- Answer : The synthesis typically involves multi-step reactions, such as coupling tert-butyl oxadiazole derivatives with piperidine intermediates followed by hydrochlorination. Key steps include:

- Step 1 : Formation of the oxadiazole ring via cyclization of amidoxime precursors under acidic or thermal conditions .

- Step 2 : Alkylation or nucleophilic substitution to attach the piperidine moiety .

- Step 3 : Purification via column chromatography (e.g., silica gel with chloroform-methanol gradients) and recrystallization (e.g., hexane/acetone mixtures) to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR Spectroscopy : Confirm proton environments (e.g., tert-butyl group at δ ~1.2–1.4 ppm, piperidine protons at δ ~2.5–3.5 ppm) .

- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ or [M-H]- ions) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if crystalline .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer :

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Conduct empirical tests using shake-flask methods with pH-adjusted buffers .

- Stability : Store at RT in anhydrous conditions; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

- Answer : Apply Design of Experiments (DoE) principles:

- Factorial Design : Vary parameters like temperature, solvent ratio, and catalyst loading to identify optimal interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., tert-butyl group steric effects on cyclization efficiency) .

- Case Study : A 72% yield improvement was achieved by adjusting reaction time (20–50°C for 25 h) and using cesium carbonate as a base .

Q. What computational tools can predict the reactivity or pharmacokinetic properties of this compound?

- Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., oxadiazole ring formation energy barriers) .

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, bioavailability, and CYP450 interactions based on SMILES inputs .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting melting points or spectral peaks)?

- Answer :

- Cross-Validation : Compare NMR data with PubChem entries (CID: 47002154) and replicate experiments under standardized conditions .

- Dynamic Light Scattering (DLS) : Assess polymorphic forms if melting point variations arise from crystallinity differences .

Q. What strategies are effective for studying structure-activity relationships (SAR) involving the tert-butyl-oxadiazole moiety?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.